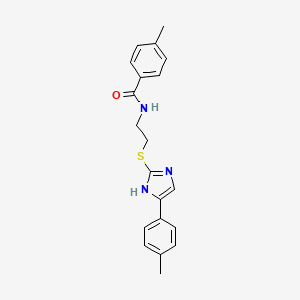

4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . They are used in a wide range of applications, from the synthesis of polymers to the development of pharmaceuticals .

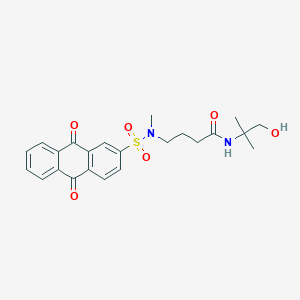

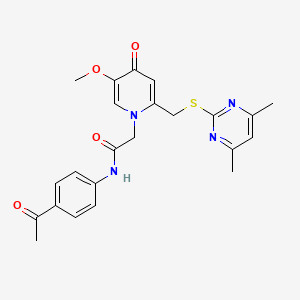

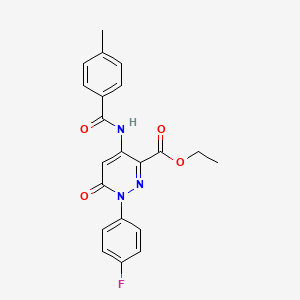

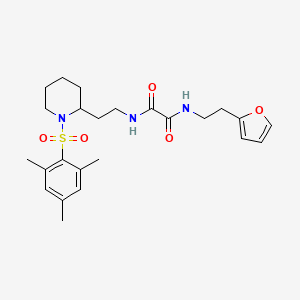

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide moiety), a methyl group attached to the benzene ring, and an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) attached via a thioether linkage .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides generally have high melting points due to the presence of the amide group, which can form strong hydrogen bonds .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

- Research Overview : This compound has been explored for its potential in cardiac electrophysiology. Studies have shown that derivatives of this compound, particularly those with the 1H-imidazol-1-yl moiety, exhibit class III electrophysiological activity. Such compounds have been tested in vitro and in vivo models of reentrant arrhythmias, showing potency and efficacy comparable to certain clinical trial drugs (Morgan et al., 1990).

Corrosion Inhibition

- Research Overview : Derivatives of the compound have been studied for their corrosion inhibition abilities, particularly for protecting mild steel in acidic environments. Investigations include gravimetric, electrochemical, and SEM methods, revealing these derivatives' efficacy in forming protective layers and their adsorption characteristics (Ammal et al., 2018).

Photorearrangements in Organic Synthesis

- Research Overview : Research has explored the photorearrangement properties of certain derivatives, such as 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates. These studies have implications in organic synthesis, particularly in the formation of acyclic thioamido-dienes and thiazolidines (Bhatia et al., 1998).

Anticancer Agents

- Research Overview : There is research into the anticancer properties of certain derivatives, specifically those involving benzimidazole–thiazole structures. These compounds have been evaluated against various cancer cell lines, showing promising anticancer activities, with some even surpassing reference drugs in efficacy (Ravinaik et al., 2021).

Thromboxane Synthase Inhibitors

- Research Overview : Analogues of the compound have been developed as thromboxane synthase inhibitors. These have been studied for their potential in inhibiting TxB2 generation in platelets and have shown activities significantly greater than existing drugs (Manley et al., 1987).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-methyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)18-13-22-20(23-18)25-12-11-21-19(24)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCTWWTMDPCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2562801.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2562802.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2562803.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)

![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)